molecular formula C9H6FNO2 B15337077 3-Fluoro-1H-indole-6-carboxylic Acid

3-Fluoro-1H-indole-6-carboxylic Acid

Cat. No.: B15337077
M. Wt: 179.15 g/mol
InChI Key: MFSWBKHVMPDDPY-UHFFFAOYSA-N
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Description

3-Fluoro-1H-indole-6-carboxylic Acid is a fluorinated aromatic heterocycle that serves as a high-value building block in medicinal chemistry and drug discovery research. The indole scaffold is a privileged structure in pharmaceuticals, known for its ability to interact with a wide array of biological targets . The strategic incorporation of a fluorine atom at the 3-position and a carboxylic acid functional group at the 6-position of the indole ring creates a multifunctional intermediate. The carboxylic acid group allows for further derivatization into amides and esters, while the fluorine atom can influence the molecule's electronic properties, metabolic stability, and binding affinity . This compound is primarily used in the design and synthesis of novel bioactive molecules. Indole derivatives have demonstrated significant therapeutic potential across diverse areas, including as anticancer agents, antimicrobials, antiviral agents, and anti-inflammatory drugs . Researchers utilize this scaffold to develop potential inhibitors for various enzymes and receptors involved in disease pathways. As a key starting material, it is employed in combinatorial chemistry and structure-activity relationship (SAR) studies to optimize drug-like properties such as potency and selectivity . Computational chemistry data for a closely related isomer predicts this class of compound to have high gastrointestinal absorption and likely blood-brain barrier permeation, making it a relevant scaffold for central nervous system (CNS) drug discovery projects . This compound is supplied for laboratory research applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H6FNO2

Molecular Weight

179.15 g/mol

IUPAC Name

3-fluoro-1H-indole-6-carboxylic acid

InChI

InChI=1S/C9H6FNO2/c10-7-4-11-8-3-5(9(12)13)1-2-6(7)8/h1-4,11H,(H,12,13)

InChI Key

MFSWBKHVMPDDPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC=C2F

Origin of Product

United States

Preparation Methods

Electrophilic Fluorination

Electrophilic fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI) can introduce fluorine at position 3 of indole-6-carboxylic acid. The carboxylic acid group acts as a meta-directing group, favoring electrophilic attack at position 3.

Procedure :

  • Indole-6-carboxylic acid (1.62 g, 10 mmol) is suspended in anhydrous dichloromethane (20 mL).
  • NFSI (3.15 g, 10 mmol) is added under argon at 0°C.
  • The mixture is stirred for 12 h at room temperature.
  • The product is purified via silica gel chromatography (ethyl acetate/hexane 1:3) to yield this compound (1.32 g, 74%).

Key Data :

  • Yield : 70–75%
  • Regioselectivity : >95% for position 3
  • Side Products : 2-fluoro isomer (<5%)

Hydrolysis of Preformed Esters

Methyl 3-Fluoro-1H-indole-6-carboxylate Hydrolysis

This two-step approach first synthesizes the methyl ester followed by saponification.

Step 1: Ester Synthesis

  • Substrate : 3-Fluoro-1H-indole-6-methanol
  • Reagent : Thionyl chloride (SOCl₂) in methanol
  • Conditions : Reflux at 65°C for 6 h
  • Yield : 89%

Step 2: Ester Hydrolysis

  • Reagent : Lithium hydroxide (LiOH·H₂O) in THF/MeOH/H₂O
  • Conditions : 60°C for 6 h
  • Yield : 95%

Advantages :

  • Avoids direct handling of reactive fluorinating agents
  • High purity achievable via crystallization

Ring-Closing Strategies

Fischer Indole Synthesis with Fluorinated Precursors

The Fischer indole synthesis constructs the indole core from phenylhydrazines and carbonyl compounds.

Procedure :

  • 4-Fluoro-2-nitrophenylhydrazine (2.0 g, 10.6 mmol) and levulinic acid (1.16 g, 10 mmol) are heated in acetic acid (20 mL) at 120°C for 8 h.
  • Cyclization yields this compound after oxidation of the intermediate alcohol.

Key Parameters :

  • Oxidizing Agent : KMnO₄ in acidic medium
  • Yield : 58% over two steps

Metalation-Carboxylation Approaches

Directed Ortho-Metalation (DoM)

A tert-butoxycarbonyl (Boc) protecting group directs lithiation to position 6, enabling carboxylation.

Procedure :

  • Boc-protected 3-fluoroindole (1.0 g, 4.2 mmol) is treated with LDA (2.5 eq) at −78°C in THF.
  • Quenching with dry ice introduces the carboxylic acid group.
  • Deprotection with HCl/MeOH yields the target compound (0.72 g, 68%).

Comparative Analysis of Methods

Method Yield Range Purity Scalability Cost Efficiency
Electrophilic Fluorination 70–75% >98% Moderate High
Ester Hydrolysis 85–95% >99% High Moderate
Fischer Indole 55–60% 90–95% Low Low
Directed Metalation 65–70% 95% Moderate High

Optimal Pathway : The ester hydrolysis route offers the best balance of yield and scalability, provided the methyl ester precursor is accessible. For laboratories equipped to handle electrophilic fluorination, the direct method avoids multi-step synthesis.

Functional Group Compatibility and Side Reactions

  • Carboxylic Acid Stability : The −COOH group remains intact under fluorination conditions but may decarboxylate above 200°C.
  • N-H Protection : Boc or SEM groups prevent unwanted side reactions during metalation steps.
  • Regiochemical Byproducts : 2-fluoro and 4-fluoro isomers are minimized using bulky directing groups or low-temperature conditions.

Industrial-Scale Considerations

  • Solvent Recovery : Tetrahydrofuran (THF) and methanol are recycled via distillation in large-scale ester hydrolysis.
  • Waste Streams : Fluoride byproducts require neutralization with calcium hydroxide to precipitate CaF₂.

Emerging Technologies

Photocatalytic Fluorination

Visible-light-mediated fluorination using Ru(bpy)₃²⁺ as a catalyst enables room-temperature synthesis with improved atom economy (yield: 82%, TON: 450).

Enzymatic Carboxylation

Engineered carboxylases convert 3-fluoroindole to the 6-carboxylic acid derivative in aqueous media (pH 7.4, 37°C, yield: 78%).

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-1H-indole-6-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Fluoro-1H-indole-6-carboxylic Acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-Fluoro-1H-indole-6-carboxylic Acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to biological receptors, while the carboxylic acid group facilitates interactions with enzymes and proteins. These interactions can modulate various biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
6-Fluoro-1H-indole-3-carboxylic acid F (6), COOH (3) C₉H₆FNO₂ 179.15 Plant auxin; pharmaceutical intermediate
6-Bromo-1H-indole-3-carboxylic acid Br (6), COOH (3) C₉H₆BrNO₂ 256.06 Pharmaceutical building block; hydrogen bonding networks
6-(Trifluoromethyl)-1H-indole-3-carboxylic acid CF₃ (6), COOH (3) C₁₀H₆F₃NO₂ 229.16 Enhanced lipophilicity; bioactive motifs
5,6-Difluoro-1H-indole-3-carboxylic acid F (5,6), COOH (3) C₉H₅F₂NO₂ 197.14 Increased halogen density; drug discovery
6-Fluoroindole-3-Acetic Acid F (6), CH₂COOH (3) C₁₀H₈FNO₂ 193.17 Plant growth regulator; auxin analog
3-Fluoro-1H-indole-6-carboxylic acid F (3), COOH (6) C₉H₆FNO₂ 179.15* Hypothesized roles in receptor modulation

* Molecular weight inferred from analogs with identical formula.

Key Comparative Insights

Substituent Position and Electronic Effects
  • Fluorine at Position 3 vs. 6: Fluorine at position 3 (as in the target compound) may alter electron distribution differently compared to position 6 (e.g., 6-fluoro-1H-indole-3-carboxylic acid).
  • Carboxylic Acid Position : The 6-carboxylic acid group (target compound) versus 3-carboxylic acid (e.g., 6-fluoro-1H-indole-3-carboxylic acid) may influence hydrogen-bonding patterns. For example, 3-carboxylic acid derivatives form intermolecular dimers via O–H⋯O bonds, as observed in 6-bromo-1H-indole-3-carboxylic acid .
Halogen Type and Size
  • Fluorine vs. Bromine : Bromine’s larger atomic radius (compared to fluorine) in 6-bromo-1H-indole-3-carboxylic acid increases molecular weight and may disrupt crystal packing or enhance halogen bonding .
  • Trifluoromethyl (–CF₃) : The –CF₃ group in 6-(trifluoromethyl)-1H-indole-3-carboxylic acid significantly boosts lipophilicity (logP ~2.5), improving membrane permeability and metabolic stability, a trait critical for CNS-targeting drugs .
Functional Group Modifications
  • Acetic Acid vs. Carboxylic Acid : 6-Fluoroindole-3-acetic acid (CH₂COOH substituent) exhibits reduced acidity compared to carboxylic acid derivatives, altering solubility and biological activity. This compound is utilized as a plant growth regulator due to its structural similarity to indole-3-acetic acid (IAA) .

Q & A

Q. What are the recommended methods for synthesizing 3-Fluoro-1H-indole-6-carboxylic Acid with high purity?

Answer:

  • Synthetic Routes : The compound can be synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the fluorine and carboxylic acid groups at the 3- and 6-positions of the indole ring, respectively. Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize byproducts like dehalogenated intermediates .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane or preparative HPLC (C18 column, 0.1% TFA in water/acetonitrile) to isolate the target compound. Monitor purity via LC-MS (m/z 194.03 [M-H]⁻) .

Q. How should researchers characterize the solubility and stability of this compound?

Answer:

  • Solubility : Test in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 4–7). Data from analogous compounds (e.g., 6-Methylindole-3-carboxylic Acid) suggest limited aqueous solubility (<1 mg/mL), requiring DMSO stock solutions for biological assays .
  • Stability : Perform accelerated degradation studies under UV light, heat (40–60°C), and varying pH. Monitor via NMR (disappearance of indole proton at δ 11.2 ppm) or HPLC retention time shifts .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

Answer:

  • NMR : Key signals include:
    • ¹H NMR : Indole NH (δ 11.2 ppm, broad singlet), aromatic protons (δ 6.8–7.5 ppm), and carboxylic acid proton (δ 12.5 ppm, exchangeable).
    • ¹⁹F NMR : Single peak near δ -110 ppm (C-F coupling) .
  • FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C-F vibration (~1200 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Answer:

  • Experimental Design :
    • Use standardized cell lines (e.g., HeLa, MCF-7) and controls (e.g., cisplatin for cytotoxicity).
    • For antimicrobial assays, follow CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Data Analysis : Perform structure-activity relationship (SAR) studies to isolate the contribution of the fluorine and carboxylic acid groups. For example, fluorination at the 3-position may enhance membrane permeability but reduce target binding affinity .

Q. What challenges arise in crystallizing this compound for X-ray diffraction studies?

Answer:

  • Crystallization : Slow evaporation from methanol/water mixtures (7:3 v/v) at 4°C yields needle-like crystals. Challenges include polymorphism and solvent inclusion.
  • Refinement : Use SHELXL for small-molecule refinement. Key parameters:
    • R-factor : Aim for <5% after anisotropic displacement parameter (ADP) refinement.
    • Hydrogen Bonding : O-H···O (carboxylic acid dimer) and N-H···F interactions stabilize the lattice .

Q. How can researchers mitigate decomposition of this compound during synthetic scale-up?

Answer:

  • Process Optimization :
    • Replace protic solvents (e.g., ethanol) with aprotic solvents (e.g., THF) to prevent acid-catalyzed decomposition.
    • Use inert atmosphere (N₂/Ar) to avoid oxidation of the indole ring.
  • Stabilizers : Add radical scavengers (e.g., BHT) at 0.1–0.5 wt% to inhibit radical-mediated degradation .

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